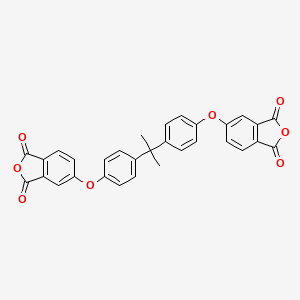

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAHXEQUBNDFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028001 | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38103-06-9 | |

| Record name | 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38103-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038103069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]diphthalic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(4-(3,4-DICARBOXYPHENOXY)PHENYL)PROPANE DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX6B5HRE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane Dianhydride (BPADA)

CAS Number: 38103-06-9 Synonyms: Bisphenol A Dianhydride (BPADA), 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride), 4,4'-Bisphenol A diphthalic anhydride

This technical guide provides an in-depth overview of 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA), a key monomer in the synthesis of high-performance polyimides and other advanced polymers. It is intended for researchers, scientists, and professionals in materials science, polymer chemistry, and drug development who require detailed technical data and experimental protocols.

Chemical Identity and Physicochemical Properties

BPADA is a dianhydride monomer featuring a central bisphenol A core structure, which imparts excellent thermal stability, solubility, and mechanical properties to the polymers derived from it.[1] Its complex aromatic structure makes it a foundational component for advanced materials used in demanding environments.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₂₀O₈ | [1][2] |

| Molecular Weight | 520.49 g/mol | [1] |

| Appearance | White to pale yellow powder/crystalline solid | [1][3] |

| Melting Point | 184 - 187 °C | [2] |

| Boiling Point (Predicted) | 712.3 ± 60.0 °C | [4] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [4] |

Solubility

BPADA is generally insoluble in water but shows good solubility in various polar aprotic organic solvents, which is advantageous for polymer synthesis and processing.[5]

| Solvent | Solubility | Reference(s) |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | [6][7] |

| N,N-Dimethylacetamide (DMAc) | Soluble | [5][6][7] |

| N,N-Dimethylformamide (DMF) | Soluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Chloroform (CHCl₃) | Soluble | [5] |

| Tetrahydrofuran (THF) | Soluble | [5] |

| Water | Practically Insoluble | [5] |

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of BPADA.

Infrared (IR) Spectroscopy

The FT-IR spectrum of BPADA is characterized by strong absorptions corresponding to the anhydride and ether functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~1850 & ~1780 | C=O Asymmetric & Symmetric Stretch (Anhydride) | Strong | [8] |

| ~1600-1400 | C=C Aromatic Ring Stretch | Medium | [9] |

| ~1300-1000 | C-O-C Ether Stretch | Strong | [8] |

| ~900 | C-O-C Anhydride Bend | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Chemical shifts are typically referenced to tetramethylsilane (TMS).

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ¹H NMR | ~1.7 | -C(CH ₃)₂ (Isopropylidene) | [10] |

| ~7.0 - 8.0 | Ar-H (Aromatic Protons) | [10] | |

| ¹³C NMR | ~30 | -C(C H₃)₂ (Isopropylidene) | [11] |

| ~42 | -C (CH₃)₂ (Isopropylidene) | [11] | |

| ~115 - 165 | Ar-C (Aromatic Carbons) | [11] | |

| ~165 - 180 | C =O (Carboxylic Acid Derivative) | [11] |

Experimental Protocols

Detailed methodologies for the synthesis of BPADA and its subsequent use in polymerization are provided below.

Synthesis of BPADA Monomer

A common laboratory-scale synthesis involves the reaction of Bisphenol A with 4-chlorophthalic anhydride in the presence of a base and a phase-transfer catalyst.[12][13]

References

- 1. ossila.com [ossila.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. heynovachem.com [heynovachem.com]

- 4. lookchem.com [lookchem.com]

- 5. Bisphenol A bis(phthalic anhydride) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. CN104529966A - Preparation method of bisphenol A diether dianhydride - Google Patents [patents.google.com]

BPADA monomer chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of the Bisphenol A diphthalic anhydride (BPADA) monomer. BPADA is a crucial component in the synthesis of high-performance polymers, particularly polyetherimides (PEIs) and polyimides (PIs), which are widely used in advanced materials and electronics.

Chemical Structure and Identification

BPADA, chemically named 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), is an organic compound consisting of a central bisphenol A core structure linked to two phthalic anhydride moieties via ether bonds.[1] This unique structure imparts a combination of desirable properties to the resulting polymers, including thermal stability, mechanical strength, and good solubility in organic solvents.

Synonyms:

-

2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride[2]

-

5,5'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)

-

4,4′-Bisphenol A diphthalic anhydride[2]

-

ULTEM™ Dianhydride

Key Identifiers:

The structural formula of BPADA is depicted below:

Caption: Chemical structure of the BPADA monomer.

Physicochemical Properties

BPADA is a white to light yellow crystalline powder.[3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 520.49 g/mol | [2] |

| Melting Point | 184-187 °C | [1][3] |

| Boiling Point | 712.3 ± 60.0 °C (Predicted) | [1] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 0 Pa at 25 °C | [1] |

| Flash Point | 302.2 °C | [1] |

Solubility:

BPADA is practically insoluble in water.[1] It exhibits good solubility in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc).[1][5] It is also soluble in other organic solvents like chloroform and tetrahydrofuran (THF).[5]

Synthesis of BPADA Monomer

The synthesis of BPADA generally involves the reaction of the disodium salt of bisphenol A with a halogen-substituted phthalic anhydride, or the reaction of 4-chlorophthalic anhydride with bisphenol A.[3][6] The latter is a common laboratory-scale and industrial method.

A general five-step synthesis process includes:

-

Imidization: Synthesis of an N-substituted chlorophthalimide from a chlorophthalic anhydride.

-

Salt Formation: Synthesis of the disodium salt of bisphenol A.

-

Nucleophilic Substitution: Reaction of the two intermediates in a dipolar aprotic solvent.

-

Hydrolysis: Conversion of the resulting tetra-acid.

-

Dehydration: Formation of the final BPADA dianhydride.[3]

Experimental Protocol: One-Pot Synthesis

This protocol describes a one-pot synthesis of BPADA from bisphenol A and 4-chlorophthalic anhydride.[6]

Materials:

-

Bisphenol A (0.3 mol)

-

32 wt.% aqueous sodium hydroxide (0.63 mol)

-

Trimethylbenzene (510 g)

-

Benzyltriethylammonium chloride (4.2 g as catalyst)

-

4-chlorophthalic anhydride (0.6 mol)

-

Ethanol

Procedure:

-

To a reactor, add 79 g (0.63 mol) of 32 wt.% aqueous sodium hydroxide and 62.4 g (0.3 mol) of bisphenol A. Stir until the bisphenol A is completely dissolved.

-

Heat the reaction mixture to 85°C, at which point the solution should become clear.

-

Add 510 g of trimethylbenzene as the solvent and 4.2 g of benzyltriethylammonium chloride as a phase-transfer catalyst.

-

Gradually heat the mixture to 172°C and maintain this temperature with continuous stirring for 15 hours.

-

Cool the reaction mixture to 130°C and add 108 g (0.6 mol) of 4-chlorophthalic anhydride and an additional 4.86 g of benzyltriethylammonium chloride.

-

Heat the mixture to a reflux temperature of 140-145°C and maintain for 5 hours.

-

At the end of the reaction, filter the hot solution.

-

Transfer the filtrate to a crystallization vessel and allow it to cool to room temperature and crystallize for 12 hours.

-

Collect the precipitate by filtration and wash it with deionized water.

-

Wash the precipitate with 250 g of ethanol, stir for 2 hours, and filter again to obtain the wet product.

-

Dry the product to yield bisphenol A diether dianhydride (BPADA). The expected yield is approximately 85%.[6]

Purification Protocol

A common method for the purification of BPADA is recrystallization.[7]

Materials:

-

Crude BPADA (100 g)

-

Toluene (500 g)

-

Acetic anhydride (50 g)

Procedure:

-

In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 100 g of crude BPADA, 500 g of toluene, and 50 g of acetic anhydride.

-

Heat the mixture to reflux until a homogeneous solution is formed.

-

Allow the mixture to cool overnight, which will result in the precipitation of purified BPADA crystals.

-

Filter the solid BPADA and return it to the flask.

-

Add 500 g of toluene and 10 g of acetic anhydride to the flask and repeat the reflux and cooling steps.

-

Repeat the entire procedure one more time to yield highly purified BPADA with a melting point of 191-193°C and a yield of approximately 70%.[7]

Polymerization and Applications

BPADA is a key monomer for the synthesis of high-performance polyetherimides and polyimides through polycondensation reactions with various diamines.[1] For successful polymerization and to achieve high molecular weights, high purity of the BPADA monomer and precise stoichiometry of the reactants are crucial.[1]

The polymers derived from BPADA exhibit a range of valuable properties, including:

-

High Thermal Stability: The rigid aromatic backbone of BPADA contributes to the high thermal resistance of the resulting polymers.

-

Excellent Mechanical Strength: Polyimides based on BPADA are known for their toughness and durability.

-

Good Solubility: The ether linkages in the BPADA structure enhance the solubility of the resulting polymers in organic solvents, which facilitates their processing into films, coatings, and other forms.[1]

-

Low Dielectric Constant: This property makes BPADA-derived polymers suitable for applications in electronics, such as in printed circuit boards and as insulating layers.

-

High Optical Transparency: Polyimide films synthesized from BPADA can be highly transparent, making them ideal for applications like flexible display substrates.[8]

-

Chemical Inertness: These polymers are resistant to many chemicals, which allows their use in harsh environments, such as in membranes for fuel cells.[2]

These properties have led to the use of BPADA-based polymers in a variety of demanding applications, including:

-

Electronics: Flexible printed circuits, high-frequency circuit boards, and insulation for wires and cables.

-

Aerospace: Lightweight structural components and high-temperature resistant films.

-

Coatings and Films: Protective coatings and high-performance films with excellent thermal and mechanical properties.

-

Membranes: Gas separation and ion-exchange membranes for fuel cells.[2]

Safety and Handling

BPADA is irritating to the eyes, respiratory system, and skin.[1] It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[] Store in a cool, dry place under an inert atmosphere.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and polymerization of BPADA.

Caption: General workflow for the synthesis and application of the BPADA monomer.

References

- 1. lookchem.com [lookchem.com]

- 2. 4,4′-(4,4′-イソプロピリデンジフェノキシ)ビス(無水フタル酸) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | 38103-06-9 [chemicalbook.com]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. ossila.com [ossila.com]

Synonyms for 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

An In-depth Technical Guide to 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

This technical guide provides a comprehensive overview of this compound, a key monomer in the synthesis of high-performance polyimides. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development. This document covers the nomenclature, chemical and physical properties, detailed synthesis protocols, and its application in polymerization to form advanced polyimide materials.

Nomenclature and Synonyms

This compound is a complex organic molecule frequently used in the production of polyetherimides and polyimides.[1] Due to its intricate structure, it is known by a variety of synonyms in scientific literature and commercial applications. A comprehensive list of these alternative names is provided in Table 1 to facilitate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione[2] |

| CAS Number | 38103-06-9[3] |

| Molecular Formula | C₃₁H₂₀O₈[4] |

| Molecular Weight | 520.49 g/mol [5] |

| Common Acronym | BPADA[6] |

| Synonyms | 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride)[5] |

| Bisphenol A dianhydride[2] | |

| 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride[5] | |

| 4,4'-Bisphenol A diphthalic anhydride[3] | |

| 5,5'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)[3] | |

| 1,3-Isobenzofurandione, 5,5'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-[2] | |

| 4,4'-((Isopropylidene)bis(p-phenyleneoxy))diphthalic dianhydride[2] | |

| ULTEM Dianhydride[5] |

Physicochemical Properties of the Monomer

BPADA is a white to light yellow crystalline powder.[5] Its physical and chemical characteristics are summarized in Table 2.

Table 2: Physicochemical Properties of this compound (BPADA)

| Property | Value |

| Melting Point | 184-187 °C[5] |

| Boiling Point (Predicted) | 712.3 ± 60.0 °C[5] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³[5] |

| Vapor Pressure | 0 Pa at 25 °C[5] |

| Solubility | Good solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), chloroform, and tetrahydrofuran.[1] |

| Sensitivity | Moisture Sensitive[5] |

Synthesis of this compound (BPADA)

The industrial-scale synthesis of BPADA can be achieved through a multi-step process starting from N-alkylphthalimide.[7] A common laboratory-scale synthesis involves the reaction of the disodium salt of bisphenol A with a halogen-substituted phthalic anhydride.[1]

Experimental Protocol: Synthesis of BPADA

This protocol describes a representative synthesis of BPADA.

Materials:

-

N-alkyl phthalimide

-

Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

-

Bisphenol A

-

Alkali (e.g., sodium hydroxide)

-

Solvent (e.g., toluene)

-

Dehydrating agent (e.g., acetic anhydride)

Procedure:

-

Nitration of N-alkyl phthalimide: N-alkyl phthalimide is nitrated to produce N-alkyl nitrophthalimide.[7]

-

Purification of N-alkyl nitrophthalimide: The product from the previous step is purified using liquid-liquid extraction or vacuum distillation.[7]

-

Formation of Bisimide: The purified N-alkyl nitrophthalimide is reacted with a bisphenol alkali salt (formed by reacting Bisphenol A with an alkali like NaOH) to form a bisimide. This reaction is typically carried out at a solids level of at least 30% by weight.[7]

-

Hydrolysis: The bisimide is then hydrolyzed to form a tetra-acid salt.[7]

-

Acidification and Dehydration: The tetra-acid salt is acidified and subsequently dehydrated to yield the final product, this compound (BPADA).[7]

Purification: BPADA can be purified by recrystallization from a mixture of toluene and acetic anhydride.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C31H20O8 | CID 94483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NIH 3D [3d.nih.gov]

- 4. CAS 38103-06-9: 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]pro… [cymitquimica.com]

- 5. BPADA;4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) CAS-no-38103-06-9 - Career Henan Chemical Co. [coreychem.com]

- 6. ossila.com [ossila.com]

- 7. EP1059291A2 - Process for preparing bis(ether anhydrides) - Google Patents [patents.google.com]

- 8. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol A Dianhydride (BPADA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A dianhydride (BPADA), chemically known as 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride, is a key monomer in the synthesis of high-performance polyimides and polyetherimides.[1] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in the aerospace, electronics, and automotive industries. The unique structure of BPADA, featuring a flexible ether linkage and a bulky isopropylidene group derived from bisphenol A, imparts desirable properties such as improved solubility and processability to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis and characterization of BPADA, offering detailed experimental protocols and data analysis for researchers and professionals in related fields.

Synthesis of Bisphenol A Dianhydride (BPADA)

The synthesis of BPADA can be achieved through various routes, with the industrial-scale production typically involving a multi-step process. A common laboratory-scale synthesis involves the nucleophilic aromatic substitution reaction between the disodium salt of bisphenol A and a halogenated phthalic anhydride derivative.

Industrial Synthesis Route

The industrial production of BPADA often commences with the nitration of N-methylphthalimide to yield N-methyl-4-nitrophthalimide. This intermediate then reacts with the disodium salt of bisphenol A to form a bis(phthalimide). Subsequent hydrolysis of the bis(phthalimide) yields the corresponding tetracarboxylic acid, which is then dehydrated to produce BPADA.[2]

Laboratory Synthesis: From Bisphenol A and 4-Chlorophthalic Anhydride

A widely utilized laboratory synthesis involves the reaction of bisphenol A with 4-chlorophthalic anhydride in the presence of a base and a phase-transfer catalyst. This method offers a more direct route to BPADA.

Materials:

-

Bisphenol A

-

4-Chlorophthalic anhydride

-

Sodium hydroxide

-

Trimethylbenzene (solvent)

-

Benzyltriethylammonium chloride (catalyst)

-

Deionized water

-

Ethanol

Procedure:

-

To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a 32 wt% aqueous solution of sodium hydroxide (2.1-2.3 molar equivalents) and bisphenol A (1 molar equivalent).

-

Heat the mixture to 85-90 °C with stirring until the bisphenol A is completely dissolved and the solution is transparent, forming the disodium salt of bisphenol A.

-

Add trimethylbenzene (approximately 8 times the weight of bisphenol A) and a portion of the benzyltriethylammonium chloride catalyst (approximately 46 wt% of the total catalyst amount) to the reactor.

-

Heat the mixture to reflux to remove water azeotropically. Once the water is removed, maintain the reaction temperature at 172 °C with stirring for 15-18 hours.

-

Cool the reaction mixture to 130 °C and add 4-chlorophthalic anhydride (2-2.1 molar equivalents) and the remaining benzyltriethylammonium chloride catalyst (approximately 54 wt% of the total catalyst amount).

-

Heat the mixture to 140-145 °C and maintain at reflux for 5-6 hours.

-

Filter the hot reaction mixture to remove inorganic salts.

-

Cool the filtrate to room temperature to allow the crude BPADA to crystallize.

-

Collect the crude product by filtration and wash the precipitate sequentially with deionized water and ethanol.

-

The purified wet product is then dried to yield the final Bisphenol A dianhydride product.

Yield: 80-85%

Synthesis Workflow

Caption: Workflow for the synthesis of BPADA.

Characterization of Bisphenol A Dianhydride (BPADA)

Thorough characterization of the synthesized BPADA is crucial to ensure its purity and suitability for polymerization. The primary techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

Data Summary

| Property | Value |

| Melting Point | 185-186 °C |

| Purity (by HPLC) | >99.5% |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₃₁H₂₀O₈ |

| Molecular Weight | 520.49 g/mol |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the BPADA molecule.

A small amount of the dried BPADA powder is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FTIR spectrometer.

The FTIR spectrum of BPADA is expected to show strong absorption bands characteristic of the anhydride and ether functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1850 & ~1780 | C=O stretching (anhydride) |

| ~1240 | C-O-C stretching (ether) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600 & ~1500 | Aromatic C=C stretching |

Characterization Workflow

Caption: Workflow for the characterization of BPADA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of BPADA and confirming its successful synthesis.

A small amount of BPADA is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The spectra are then recorded on an NMR spectrometer.

| Chemical Shift (ppm) | Assignment |

| 33.81 | Methyl (-CH₃) |

| 45.20 | Isopropyl carbon (-C-(CH₃)₂) |

| 121.87 - 155.52 | Phenyl carbons |

| 168.82 | Carbonyl carbon (C=O) of the imide group |

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to evaluate the thermal properties of BPADA, which are critical for its application in high-temperature polymers.

A small, accurately weighed sample of BPADA is placed in an aluminum pan. For DSC, the sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine its melting temperature and other thermal transitions. For TGA, the sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere to monitor its weight loss as a function of temperature, indicating its thermal stability.

-

DSC: The DSC thermogram of BPADA is expected to show a sharp endothermic peak corresponding to its melting point. For polyimides derived from BPADA, the glass transition temperature (Tg) typically ranges from 218 to 250 °C.[1]

-

TGA: TGA of polyimides based on BPADA generally shows high thermal stability, with decomposition temperatures often exceeding 400 °C.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Bisphenol A dianhydride (BPADA). The described synthetic route offers a reliable method for obtaining high-purity BPADA suitable for the production of advanced polyimide materials. The characterization techniques outlined are essential for verifying the structure and purity of the monomer, ensuring the desired properties of the final polymeric products. The provided experimental protocols and data serve as a valuable resource for researchers and professionals working in the field of polymer chemistry and materials science.

References

BPADA (C31H20O8): A Comprehensive Technical Guide on its Physicochemical Properties and Emergent Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA. It details its molecular characteristics, applications in polymer science, and its significant emerging role in drug development as a precursor to a potent phosphatase inhibitor. This document consolidates key data, outlines experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.

Core Molecular and Physicochemical Properties

BPADA is a dianhydride monomer with the chemical formula C31H20O8.[1][2][3] It is a white to off-white crystalline powder.[1][4]

Table 1: Physicochemical Properties of BPADA

| Property | Value | Reference |

| Molecular Formula | C31H20O8 | [1][2][3] |

| Molecular Weight | 520.49 g/mol | [1][3] |

| CAS Number | 38103-06-9 | [1][3] |

| Melting Point | 184-187 °C | [4][5] |

| Boiling Point (Predicted) | 712.3 ± 60.0 °C | [4] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [4] |

| Flash Point | 302.2 °C | [4] |

| Appearance | Off-white to white powder | [1][4] |

Applications in Polymer Chemistry

BPADA is a key monomer in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them crucial materials in the aerospace and electronics industries.[6] Polyimide films derived from BPADA often exhibit high optical transparency and a high glass transition temperature, making them suitable for applications such as flexible display substrates.[3][7]

Table 2: Thermal Properties of a Polyimide Synthesized from BPADA and m-Phenylenediamine (m-PDA)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 492.42 K (219.27 °C) | |

| Decomposition Temperature | 630 K (356.85 °C) |

Emergent Role in Drug Discovery: A Precursor to a PPM1F Inhibitor

Recent research has highlighted a derivative of BPADA as a significant tool in cancer research. The tetracarboxylic acid form of BPADA, known as "Lockdown," has been identified as a selective, reversible, and non-competitive inhibitor of the protein phosphatase PPM1F (Protein Phosphatase, Mg2+/Mn2+ Dependent 1F).[8]

PPM1F is a negative regulator of integrin activity, a key process in cell adhesion and migration. Elevated expression of PPM1F is associated with increased invasiveness and metastasis in several human cancers.[8] By inhibiting PPM1F, "Lockdown" can block cancer cell invasion, presenting a promising therapeutic strategy.[8] A cell-permeable prodrug version, "LockdownPro," has also been developed.[8]

Table 3: Inhibitory Activity of "Lockdown" against PPM1F

| Parameter | Value | Reference |

| IC50 | 16.37 µM | [1] |

| Mechanism of Action | Reversible and non-competitive | [1][8] |

The PPM1F-Integrin Signaling Pathway

PPM1F plays a crucial role in the regulation of integrin-mediated cell adhesion. It dephosphorylates a conserved threonine motif in the β-integrin cytoplasmic tail. This dephosphorylation event is critical for controlling the binding of proteins that either activate or suppress integrin activity. Inhibition of PPM1F leads to increased phosphorylation of its substrates, which in turn affects cell adhesion and migration.

Caption: PPM1F-Integrin signaling pathway and the inhibitory action of Lockdown.

Experimental Protocols

This section provides detailed methodologies for the synthesis of BPADA-based polyimides and for conducting biological assays with the PPM1F inhibitor, "Lockdown."

Synthesis of Polyimide from BPADA and a Diamine

This protocol describes a general two-step process for the synthesis of a polyimide from BPADA and an aromatic diamine.

Workflow for Polyimide Synthesis

Caption: Workflow for the synthesis of a BPADA-based polyimide film.

Materials:

-

4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

-

Aromatic diamine (e.g., m-phenylenediamine, m-PDA)

-

N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

-

Glass plates

-

Programmable oven or furnace

Procedure:

-

Preparation of Poly(amic acid) Solution:

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of the aromatic diamine in NMP.

-

Gradually add an equimolar amount of BPADA powder to the diamine solution with constant stirring.

-

Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.

-

-

Film Casting and Thermal Imidization:

-

Cast the poly(amic acid) solution onto a clean glass plate.

-

Place the coated glass plate in a programmable oven.

-

Heat the film according to a staged temperature program, for example:

-

80°C for 1 hour

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 30 minutes

-

300°C for 30 minutes

-

-

Allow the oven to cool down to room temperature slowly.

-

Peel the resulting polyimide film from the glass substrate.

-

In Vitro PPM1F Phosphatase Activity Assay

This protocol is for determining the inhibitory effect of "Lockdown" on PPM1F activity using a generic phosphatase assay with a synthetic phosphopeptide substrate.

Materials:

-

Recombinant human PPM1F

-

"Lockdown" (or BPADA-tetracarboxylic acid)

-

Phosphopeptide substrate (e.g., a peptide containing the pThr-Pro motif)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Malachite green phosphate detection solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of "Lockdown" in the assay buffer.

-

In a 96-well plate, add the PPM1F enzyme to each well.

-

Add the different concentrations of "Lockdown" or a vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding the malachite green solution. This solution will react with the free phosphate released by the enzyme.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of "Lockdown" and determine the IC50 value.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes how to assess the effect of "Lockdown" on the invasive potential of cancer cells.

Materials:

-

Cancer cell line known to express PPM1F (e.g., glioblastoma cell lines)

-

"Lockdown"

-

Cell culture medium

-

Fetal bovine serum (FBS) as a chemoattractant

-

Boyden chambers (transwell inserts with a porous membrane coated with Matrigel)

-

24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

Cell Preparation:

-

Culture the cancer cells to 70-80% confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

-

Assay Setup:

-

Place the Matrigel-coated Boyden chambers in a 24-well plate.

-

In the lower chamber, add cell culture medium containing FBS as a chemoattractant.

-

In the upper chamber (the insert), add the cell suspension in serum-free medium.

-

Add different concentrations of "Lockdown" or a vehicle control to the upper chamber.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator. During this time, invasive cells will migrate through the Matrigel and the porous membrane towards the chemoattractant.

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.

-

Compare the number of invading cells in the "Lockdown"-treated groups to the control group to determine the inhibitory effect on cell invasion.

-

References

- 1. Lockdown | PPM1F inhibitor | Probechem Biochemicals [probechem.com]

- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 8. Lockdown, a selective small-molecule inhibitor of the integrin phosphatase PPM1F, blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Analysis of 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane Dianhydride: An In-depth Technical Guide

Introduction

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride, commonly known as Bisphenol A dianhydride (BPADA), is a crucial monomer in the synthesis of high-performance polyimides.[1] These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries. The purity of BPADA is of paramount importance as even trace amounts of impurities can significantly impact the polymerization process, leading to variations in molecular weight, and ultimately compromising the physical and chemical properties of the final polyimide product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of BPADA, intended for researchers, scientists, and professionals in drug development and materials science.

Key Purity-Affecting Factors and Potential Impurities

The purity of BPADA can be influenced by the synthetic route and storage conditions. A common synthesis involves the reaction of the disodium salt of Bisphenol A (BPA) with a 4-substituted phthalic anhydride derivative (e.g., 4-nitrophthalic anhydride), followed by hydrolysis and dehydration. Due to the susceptibility of the anhydride functional groups to hydrolysis, moisture is a critical factor to control during synthesis and storage.

Potential Impurities:

-

Organic Impurities:

-

Bisphenol A (BPA): Unreacted starting material.

-

4-Nitrophthalic Acid/Anhydride: Unreacted starting material or intermediates.

-

BPADA Tetracarboxylic Acid: The hydrolysis product of BPADA, formed in the presence of moisture.

-

Incompletely Reacted Intermediates: Mono-anhydrides or other partially formed products.

-

Solvent Residues: Residual solvents from the synthesis and purification processes.

-

-

Inorganic Impurities:

-

Ionic Species: Sodium, potassium, calcium, iron, chloride, sulfate, and phosphate ions may be present from starting materials, catalysts, or side reactions.

-

Quantitative Data Summary

The purity of BPADA is typically determined by a combination of chromatographic and spectroscopic techniques. The following table summarizes typical specifications and results obtained from these analyses.

| Analytical Method | Parameter | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | ≥ 99.5% |

| Individual Impurity | ≤ 0.1% | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Conformance to Structure | Conforms |

| Absence of Impurity Signals | No significant signals | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Integrity | Conforms to reference |

| Absence of Hydrolysis | No significant -OH band | |

| Water Content (Karl Fischer Titration) | Moisture Content | ≤ 0.1% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of BPADA and detecting organic impurities. Due to the moisture sensitivity of the anhydride groups, a non-aqueous reversed-phase method is recommended.

Methodology:

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase:

-

A: Acetonitrile

-

B: Tetrahydrofuran (THF) with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient Elution:

-

0-5 min: 80% A, 20% B

-

5-25 min: Gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 10 mg of BPADA in 10 mL of anhydrous THF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and identification of organic impurities.

¹H NMR Spectroscopy:

-

Instrumentation: 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve both the dianhydride and its potential hydrolyzed acid form.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Standard proton acquisition parameters.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic protons: δ 7.0-8.2 ppm

-

Methyl protons of the isopropylidene group: δ ~1.7 ppm

-

¹³C NMR Spectroscopy:

-

Instrumentation: 75 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve 20-30 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Standard carbon acquisition parameters with proton decoupling.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Carbonyl carbons of the anhydride: δ ~165 ppm

-

Aromatic carbons: δ 115-160 ppm

-

Quaternary carbon of the isopropylidene group: δ ~42 ppm

-

Methyl carbons of the isopropylidene group: δ ~30 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of the characteristic anhydride functional groups and to detect the presence of its hydrolysis product, the carboxylic acid.

Methodology:

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the BPADA sample, or use an Attenuated Total Reflectance (ATR) accessory for direct solid-state analysis.

-

Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Characteristic Absorption Bands:

-

Anhydride C=O stretching: Two characteristic peaks around 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric).

-

C-O-C stretching: Around 1230 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Hydrolysis Impurity (Carboxylic Acid): A broad O-H stretching band in the region of 3500-2500 cm⁻¹ would indicate the presence of the tetracarboxylic acid impurity.

-

Visualizations

References

A Technical Guide to the Spectroscopic Analysis of BPADA Monomer

Introduction

4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA, is a key dianhydride monomer utilized in the synthesis of high-performance polymers, particularly polyetherimides (PEIs).[1][2] Its chemical structure, featuring a bisphenol A core, ether linkages, and two phthalic anhydride moieties, imparts excellent thermal stability, mechanical strength, and solubility to the resulting polymers, making them suitable for applications in electronics and aerospace industries.[1][3] This guide provides an in-depth overview of the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for the BPADA monomer, along with detailed experimental protocols for its characterization.

Chemical Structure

-

IUPAC Name: 5,5'-[propane-2,2-diylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)

-

CAS Number: 38103-06-9[4]

-

Molecular Formula: C₃₁H₂₀O₈[4]

-

Molecular Weight: 520.49 g/mol [4]

The structure of BPADA is fundamental to interpreting its spectroscopic data. Key functional groups include the anhydride carbonyls (C=O), the aromatic rings, the ether linkages (C-O-C), and the isopropylidene group (-C(CH₃)₂-).

Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within the BPADA monomer. The spectrum is typically recorded on a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected FTIR Data

Based on its molecular structure, the following table summarizes the principal absorption bands anticipated in the FTIR spectrum of BPADA. These assignments are derived from characteristic frequencies for anhydrides, aromatic ethers, and substituted benzene rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Anhydride C=O Asymmetric Stretching |

| ~1780 | Strong | Anhydride C=O Symmetric Stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1240 | Strong | Aryl Ether C-O-C Asymmetric Stretching |

| ~930 | Medium | Anhydride C-O-C Stretching |

| 880-820 | Medium-Strong | Aromatic C-H Out-of-Plane Bending (p-substituted) |

Experimental Protocol: FTIR Analysis

Objective: To obtain a high-quality infrared spectrum of the BPADA monomer for functional group identification.

Methodology: KBr Pellet Technique

-

Sample Preparation: Thoroughly dry the BPADA monomer powder and spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.

-

Grinding: In an agate mortar, grind a small amount of BPADA (1-2 mg) with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectral Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the BPADA monomer, revealing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Expected ¹H NMR Data

The ¹H NMR spectrum will show distinct signals for the protons of the isopropylidene group and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing anhydride groups and the electron-donating ether linkages.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Singlet | 6H | Isopropylidene methyl protons (-C(CH₃ )₂) |

| 7.0 - 7.4 | Multiplet | 8H | Protons on the bisphenol A aromatic rings |

| 7.5 - 8.0 | Multiplet | 6H | Protons on the phthalic anhydride aromatic rings |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the isopropylidene group.

| Chemical Shift (δ, ppm) | Assignment |

| ~31 | Isopropylidene methyl carbons (-C H₃) |

| ~42 | Isopropylidene quaternary carbon (-C (CH₃)₂) |

| 115 - 140 | Aromatic carbons (phthalic anhydride rings) |

| 145 - 165 | Aromatic carbons (bisphenol A rings, including ether-linked carbons) |

| ~165 - 170 | Anhydride carbonyl carbons (C =O) |

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the BPADA monomer.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which BPADA is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Accurately weigh 10-20 mg of the BPADA monomer for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[][6]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

Chemical shifts are referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Section 3: Experimental and Data Analysis Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical monomer like BPADA.

Caption: General workflow for spectroscopic analysis of the BPADA monomer.

Caption: Logical flow for NMR spectral interpretation.

References

- 1. Cas 38103-06-9,4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | lookchem [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. 4,4′-(4,4′-Isopropylidendiphenoxy)bis(phthalsäureanhydrid) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 6. 38103-06-9|4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride)|Wuhan Rison Trading Co.,Ltd [risonchem.com]

Thermal properties and melting point of BPADA

An In-depth Technical Guide on the Thermal Properties of BPADA

Introduction

4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA, is a key dianhydride monomer utilized in the synthesis of high-performance polyimides.[1][2] These polymers are sought after for their exceptional thermal stability, strong mechanical properties, and high optical transparency, making them suitable for demanding applications in electronics, such as flexible display substrates and advanced printed circuit boards.[1] The thermal characteristics of both the BPADA monomer and the resulting polyimides are critical determinants of their processing parameters and end-use performance. This guide provides a comprehensive overview of the melting point and thermal properties of BPADA and its derived polyimides, supported by experimental data and methodologies.

Thermal Properties of BPADA Monomer

BPADA is a crystalline solid, and its primary thermal characteristic is its melting point. The consistency of the melting point is a key indicator of monomer purity. Other thermal-related data, such as the predicted boiling point, provide a more complete profile of the material's behavior at elevated temperatures.

Table 1: Physical and Thermal Properties of BPADA Monomer

| Property | Value | Citations |

| Melting Point (Tm) | 184 - 187 °C | [1][2][3][4][5] |

| 188 - 192 °C | ||

| Boiling Point (Predicted) | 712.3 ± 60.0 °C | [2][3] |

| Flash Point | 302.2 °C | [3] |

| Appearance | White to Pale Yellow Powder/Crystal | [1][5] |

Thermal Properties of BPADA-Derived Polyimides

BPADA is a precursor for polyimides, which are known for their high thermal resistance.[1][2] The thermal properties of these polyimides, such as the glass transition temperature (Tg) and decomposition temperature (Td), are not fixed values. They are highly dependent on the chemical structure of the diamine co-monomer used during polymerization, the polymer chain's rigidity, and intermolecular forces.[6][7]

The flexible ether linkages and non-coplanar structure imparted by the BPADA monomer contribute to the good solubility and processability of the resulting polyimides.[8][9]

Table 2: Representative Thermal Properties of BPADA-Based Polyimides

| Property | Value Range | Notes | Citations |

| Glass Transition Temp. (Tg) | 200 - 339 °C | Varies significantly based on the diamine co-monomer. A commonly cited value for certain formulations is 207 °C. | [1][2][4][10] |

| 232.5 - 262.2 °C | For a series of polyimide films with varied diamine structures. | [8] | |

| 219.27 °C (492.42 K) | For a polyimide synthesized from BPADA and m-phenylenediamine (m-PDA). | [11] | |

| Decomposition Temp. (Td) | Starts at ~357 °C (630 K) | For BPADA-m-PDA polyimide. | [11] |

| 5% Weight Loss Temp. (T5%) | 521 - 538 °C | In a nitrogen atmosphere, indicating high thermal stability. | [7][8] |

| ~430 - 500 °C | In air, for polyimides based on isomeric BPFDAs (structurally related to BPADA). | [12] | |

| 10% Weight Loss Temp. (T10%) | 364 - 388 °C | For polyimides containing long/bulky aromatic pendent groups. | [9] |

Experimental Protocols for Thermal Analysis

The characterization of thermal properties relies on standardized analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) of the monomer and the glass transition temperature (Tg) of the derived polyimides.

Table 3: Typical DSC Experimental Protocol

| Parameter | Description | Example Values |

| Instrument | Differential Scanning Calorimeter | N/A |

| Sample Preparation | A small amount of the material (typically 5-10 mg) is sealed in an aluminum pan. | N/A |

| Atmosphere | Inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation. | Flow rate of 40-50 mL/min. |

| Heating/Cooling Rate | A controlled linear heating rate is applied. | 10 or 20 °C/min. |

| Temperature Program | The sample is heated to a temperature above its expected transition, cooled, and then reheated to observe the thermal events clearly. | Heat from room temperature to 350-400 °C, cool to room temperature, reheat to 400 °C. |

| Data Analysis | The glass transition (Tg) is identified as a step change in the heat flow curve. The melting point (Tm) is identified as an endothermic peak. | N/A |

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition temperature (Td) of a material by monitoring its mass as a function of temperature.

Table 4: Typical TGA Experimental Protocol

| Parameter | Description | Example Values |

| Instrument | Thermogravimetric Analyzer, often coupled with FTIR or Mass Spectrometry for evolved gas analysis. | TGA/FTIR, TGA/MS.[13][14] |

| Sample Preparation | A small sample (typically 10-60 mg) is placed in a high-temperature pan (e.g., platinum or ceramic). | 40-60 mg.[13] |

| Atmosphere | The analysis can be run in an inert atmosphere (Nitrogen) or an oxidative atmosphere (Air) to simulate different conditions. | Nitrogen or Air.[13] |

| Heating Rate | A constant heating rate is applied over a wide temperature range. | 20 °C/min.[13] |

| Temperature Program | The sample is heated from ambient temperature to a high temperature until no further mass loss occurs. | Heat from room temperature to 800-1000 °C. |

| Data Analysis | The decomposition temperature is often reported as the temperature at which a certain percentage of mass loss occurs (e.g., T5% or T10%) or the peak of the derivative weight loss curve. | N/A |

Visualization of Thermal Characterization Workflow

The following diagram illustrates the logical workflow from monomer to the thermal analysis of the final polyimide film.

Caption: Workflow for Thermal Characterization of BPADA-Based Polyimides.

References

- 1. ossila.com [ossila.com]

- 2. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | 38103-06-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. BPADA;4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) CAS-no-38103-06-9 - Career Henan Chemical Co. [coreychem.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08561H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. researchgate.net [researchgate.net]

Solubility of 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane Dianhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA), a key monomer in the synthesis of high-performance polyimides. Understanding the solubility of BPADA is critical for its effective use in polymerization processes, enabling the formation of advanced materials with applications ranging from electronics to aerospace.

Core Concepts: Solubility of BPADA

This compound, commonly known as BPADA, is a complex aromatic dianhydride. Its molecular structure, featuring multiple aromatic rings and anhydride functional groups, dictates its solubility characteristics. While BPADA is a solid at room temperature, its solubility in various organic solvents is a crucial parameter for the synthesis of polyimides, as it directly impacts the polymerization reaction and the properties of the resulting polymer.

Polyimides derived from BPADA are known for their excellent thermal stability and mechanical properties. The solubility of these polyimides is often enhanced by the flexible ether and isopropylidene linkages in the BPADA monomer, making them processable in common organic solvents. However, quantitative solubility data for the BPADA monomer itself is essential for optimizing reaction conditions and achieving desired polymer characteristics.

Quantitative Solubility Data

For practical applications, the solubility of BPADA would typically be determined experimentally as part of the process development for a specific application. The following table provides a qualitative summary of BPADA's solubility based on the general behavior of similar aromatic dianhydrides and the polyimides derived from them.

| Solvent | Qualitative Solubility |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| N,N-Dimethylacetamide (DMAc) | Soluble |

| Tetrahydrofuran (THF) | Partially Soluble |

| Chloroform (CHCl₃) | Partially Soluble |

| Dichloromethane (DCM) | Partially Soluble |

| Acetone | Sparingly Soluble |

| Toluene | Insoluble |

| Hexane | Insoluble |

Note: "Soluble" indicates that the compound is likely to dissolve to a significant extent, while "Partially Soluble" and "Sparingly Soluble" suggest lower levels of solubility. "Insoluble" indicates negligible solubility. These are general guidelines, and actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of BPADA in organic solvents is the gravimetric method. This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the concentration of the dissolved solid in a known amount of the solvent.

Gravimetric Method Protocol

1. Materials and Equipment:

-

This compound (BPADA) powder

-

Selected organic solvents (e.g., NMP, DMF, DMAc)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

-

Pipettes

-

Evaporating dish or weighing boat

-

Vacuum oven

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of BPADA powder and add it to a known volume of the selected organic solvent in a vial. The amount of BPADA should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, avoiding any solid particles. Filter the solution through a syringe filter to remove any remaining suspended particles.

-

Solvent Evaporation: Transfer a precisely measured volume of the filtered saturated solution to a pre-weighed evaporating dish.

-

Drying: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the BPADA. Dry the sample to a constant weight.

-

Weighing: After drying, allow the evaporating dish to cool to room temperature in a desiccator and then weigh it accurately.

3. Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = (Weight of dried BPADA (g) / Volume of filtered solution taken (mL)) * 100

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of BPADA using the gravimetric method.

Conclusion

The solubility of this compound is a fundamental parameter that influences its use in the synthesis of high-performance polyimides. While quantitative data is best determined experimentally for specific conditions, this guide provides a robust protocol for its measurement using the gravimetric method. By following a systematic approach, researchers and professionals can accurately determine the solubility of BPADA in various organic solvents, enabling the optimization of polymerization processes and the development of advanced materials with tailored properties.

In-Depth Technical Guide to the Health and Safety of 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

This guide provides comprehensive health and safety information for handling 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) in a research and development environment. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Toxicological Data

BPADA is classified as a skin and eye irritant.[1] While comprehensive toxicological data is limited, the available information indicates a low acute dermal toxicity.

Table 1: Toxicological Data for BPADA

| Parameter | Species | Route | Value | Classification | Reference |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | Not classified as acutely toxic by dermal route | [1] |

| Skin Irritation | - | - | Causes skin irritation | Skin Irritant | [1] |

| Eye Irritation | - | - | Causes serious eye irritation | Eye Irritant | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the safety of BPADA are not widely available. However, standardized OECD guidelines for testing chemical irritation can be adapted.

Dermal Irritation Assessment (Adapted from OECD 404)

This protocol outlines a method to assess the potential of BPADA to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Application: A dose of 0.5 g of BPADA, moistened with a small amount of an appropriate vehicle (e.g., water or corn oil) to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin. The test site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Eye Irritation Assessment (Adapted from OECD 405)

This protocol describes a method to evaluate the potential of BPADA to cause eye irritation.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 g of finely powdered BPADA is instilled into the conjunctival sac of one eye of each animal. The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the ocular lesions is scored using a standardized system.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling BPADA.

Engineering Controls

-

Work with BPADA should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1][2]

-

An eyewash station and a safety shower should be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for the safe handling of BPADA.

Table 2: Recommended Personal Protective Equipment for Handling BPADA

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To prevent eye contact and serious eye irritation. |

| Hand Protection | Chemical-resistant gloves. While specific data for BPADA is limited, nitrile or butyl rubber gloves are generally recommended for handling aromatic anhydrides. It is crucial to inspect gloves for any signs of degradation before use. | To prevent skin contact and irritation. |

| Skin and Body Protection | A lab coat or a chemical-resistant apron.[1] | To protect skin from accidental spills. |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended. | To prevent respiratory tract irritation from inhaled dust. |

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

-

In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal. Clean the spill area with a wet cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[1] Collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum). Place in a sealed, labeled container for disposal.

Storage and Disposal

-

Storage: Store BPADA in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of BPADA waste in accordance with all applicable federal, state, and local regulations.[3] Waste material should be placed in a sealed, labeled container.

Visualizations

Experimental Workflow for Safe Handling of BPADA

Caption: Workflow for the safe handling of BPADA in a laboratory setting.

Logical Relationship for Emergency Response to BPADA Exposure

Caption: Logical decision-making process for responding to BPADA exposure.

References

Methodological & Application

Synthesis of High-Performance Polyimides Using BPADA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA). The inherent flexibility and solubility imparted by the ether and isopropylidene linkages of BPADA make it a valuable monomer for creating processable polyimides with exceptional thermal stability, mechanical strength, and desirable dielectric properties. These characteristics are crucial for applications in microelectronics, aerospace, and as advanced materials in drug delivery systems.

Introduction to BPADA-Based Polyimides

Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance. Aromatic polyimides, in particular, are renowned for their use in demanding applications. The synthesis of polyimides typically involves a two-step polycondensation reaction between a dianhydride and a diamine. The first step yields a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide through thermal or chemical imidization.[1][2]

The choice of monomers is critical in tailoring the final properties of the polyimide. BPADA is a dianhydride monomer that contains flexible ether and isopropylidene groups. These structural features disrupt the close chain packing that is characteristic of more rigid polyimides, leading to improved solubility and processability without significantly compromising thermal stability.[3] By selecting different diamine co-monomers, a wide range of polyimides with tailored properties can be achieved. For instance, combining BPADA with aromatic diamines like 4,4'-oxydianiline (ODA) or 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) can produce polyimides with low dielectric constants and thermoplastic behavior.[4]

Key Properties of BPADA-Based Polyimides

The incorporation of BPADA into the polyimide backbone generally leads to polymers with a combination of desirable properties. The flexible linkages enhance solubility in organic solvents, a significant advantage for processing and film casting.[5] Despite this increased flexibility, BPADA-based polyimides maintain high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C.[6]